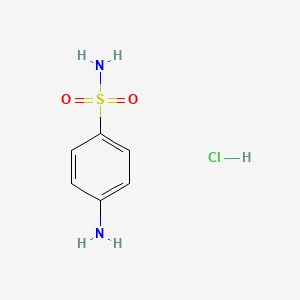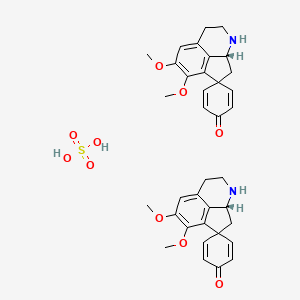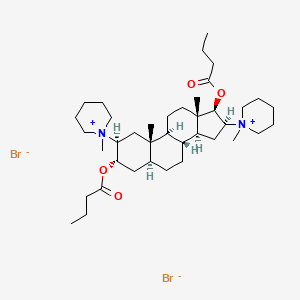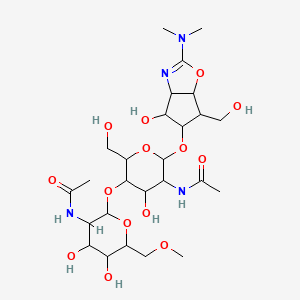
对氨基苯磺酰胺盐酸盐
描述
4-Aminobenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2S. It is a derivative of sulfanilamide, a sulfonamide antibacterial drug. This compound is known for its applications in various fields, including medicine, chemistry, and industry .
科学研究应用
4-Aminobenzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as an antibacterial agent.
Medicine: It serves as a precursor for the synthesis of sulfonamide antibiotics, which are used to treat bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
The primary target of 4-Aminobenzenesulfonamide hydrochloride, also known as Sulfanilamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
Sulfanilamide functions by competitively inhibiting the enzymatic reactions involving para-aminobenzoic acid (PABA) . Specifically, it acts as a substrate analogue and competitively inhibits the enzyme dihydropteroate synthetase . This enzyme normally uses PABA for synthesizing the necessary folic acid . The inhibition of this reaction disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The biochemical pathway affected by Sulfanilamide is the folic acid metabolism cycle . By acting as competitive inhibitors of PABA in this cycle, Sulfanilamides prevent the synthesis of folic acid . Folic acid acts as a coenzyme in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of folic acid synthesis disrupts bacterial DNA and RNA synthesis, leading to the cessation of bacterial growth .
Pharmacokinetics
Sulfanilamides are readily absorbed orally . They are widely distributed throughout all tissues, with high levels achieved in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . Their antibacterial action is inhibited by pus .
Result of Action
The result of Sulfanilamide’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, an essential component for bacterial DNA and RNA synthesis, Sulfanilamide effectively halts the growth and multiplication of bacteria .
Action Environment
The action of Sulfanilamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the efficacy and stability of Sulfanilamide may be affected by factors such as pH, temperature, and the presence of other substances in the environment.
生化分析
Biochemical Properties
4-Aminobenzenesulfonamide hydrochloride plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, 4-Aminobenzenesulfonamide hydrochloride prevents the formation of folic acid, which is essential for bacterial growth and replication . This inhibition leads to the bacteriostatic effect of the compound, making it effective against a wide range of gram-positive and gram-negative bacteria.
Cellular Effects
4-Aminobenzenesulfonamide hydrochloride affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of folic acid, leading to impaired DNA synthesis and cell division. This compound also influences cell signaling pathways and gene expression by inhibiting the production of folic acid, which is necessary for the synthesis of nucleotides and amino acids . In mammalian cells, the effects are less pronounced due to the presence of alternative pathways for folic acid synthesis.
Molecular Mechanism
The molecular mechanism of 4-Aminobenzenesulfonamide hydrochloride involves its competitive inhibition of the enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) to synthesize dihydropteroate, a precursor of folic acid. By mimicking PABA, 4-Aminobenzenesulfonamide hydrochloride binds to the active site of dihydropteroate synthetase, preventing the enzyme from catalyzing the reaction . This inhibition results in the depletion of folic acid, which is vital for bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminobenzenesulfonamide hydrochloride can change over time. The compound is relatively stable when stored at room temperature in a sealed, dry environment . Its antibacterial activity may decrease over time due to degradation. Long-term exposure to 4-Aminobenzenesulfonamide hydrochloride in in vitro studies has shown that bacterial cells can develop resistance through mutations in the dihydropteroate synthetase enzyme . In in vivo studies, prolonged use of the compound can lead to changes in the gut microbiota and potential adverse effects on host cells.
Dosage Effects in Animal Models
The effects of 4-Aminobenzenesulfonamide hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host . At high doses, it can cause adverse effects such as gastrointestinal disturbances, allergic reactions, and hematological changes. The threshold for these toxic effects varies depending on the species and individual sensitivity of the animals used in the studies.
Metabolic Pathways
4-Aminobenzenesulfonamide hydrochloride is involved in the metabolic pathways related to folic acid synthesis. It interacts with the enzyme dihydropteroate synthetase, inhibiting the conversion of PABA to dihydropteroate . This inhibition disrupts the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. The compound is metabolized primarily in the liver, where it undergoes acetylation and conjugation reactions before being excreted in the urine .
Transport and Distribution
Within cells and tissues, 4-Aminobenzenesulfonamide hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its antibacterial effects.
Subcellular Localization
The subcellular localization of 4-Aminobenzenesulfonamide hydrochloride is primarily in the cytoplasm, where it interacts with dihydropteroate synthetase . The compound does not require specific targeting signals or post-translational modifications for its activity. Its presence in the cytoplasm allows it to effectively inhibit folic acid synthesis and exert its antibacterial effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobenzenesulfonamide hydrochloride typically involves the following steps:
Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to form 4-chlorosulfonylacetanilide.
Amination: The intermediate is then treated with ammonia to produce 4-aminobenzenesulfonamide.
Hydrolysis: The final step involves hydrolysis in an acidic medium to yield 4-aminobenzenesulfonamide hydrochloride.
Industrial Production Methods: In industrial settings, the production of 4-aminobenzenesulfonamide hydrochloride follows similar steps but on a larger scale. The raw materials used include acetanilide, chlorosulfonic acid, liquid ammonia, and liquid alkali. The reaction conditions are carefully controlled to ensure high yield and purity .
化学反应分析
Types of Reactions: 4-Aminobenzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Sulfanilamide: The parent compound of 4-aminobenzenesulfonamide hydrochloride, used as an antibacterial agent.
Sulfadiazine: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethoxazole: A widely used sulfonamide antibiotic often combined with trimethoprim.
Uniqueness: 4-Aminobenzenesulfonamide hydrochloride is unique due to its specific structure, which allows it to be used in a variety of applications, from medicinal chemistry to industrial processes. Its ability to inhibit bacterial growth by targeting dihydropteroate synthetase makes it a valuable compound in the development of antibacterial agents .
属性
IUPAC Name |
4-aminobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMIAZCXISFPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63-74-1 (Parent) | |
| Record name | Sulfanilamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50209889 | |
| Record name | Sulfanilamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6101-31-1 | |
| Record name | Sulfanilamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfanilamide monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFANILAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MR7LN8WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the focus of the research paper mentioned in the context?
A1: The research paper focuses on the solubility characteristics of various compounds, including 4-Aminobenzenesulfonamide hydrochloride, in different liquid media []. This work is part of a broader series investigating the solubility of solid pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)





